molecular formula C13H18ClN3O B12235319 N-[(3-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

N-[(3-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12235319
M. Wt: 267.75 g/mol
InChI Key: AEGIXOOKEPPGJC-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with methoxyphenyl and dimethyl groups. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-10-7-13(16(2)15-10)14-9-11-5-4-6-12(8-11)17-3;/h4-8,14H,9H2,1-3H3;1H

InChI Key

AEGIXOOKEPPGJC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NCC2=CC(=CC=C2)OC)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine typically involves multiple steps. One common method includes the reaction of 3-methoxybenzyl chloride with 2,5-dimethylpyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Biological Activities

Research indicates that N-[(3-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride exhibits various biological activities, making it a candidate for medicinal chemistry:

  • Antimicrobial Properties : Studies have shown that this compound has significant antimicrobial activity, potentially effective against a range of pathogens. Its mechanism involves interaction with bacterial enzymes or receptors, leading to inhibition of growth or metabolic processes.
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which may be attributed to its ability to modulate specific inflammatory pathways. This could have implications for treating conditions such as arthritis or other inflammatory diseases .
  • Anticancer Potential : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent. The structure-activity relationship (SAR) studies are ongoing to optimize its efficacy in this area .

Applications in Research

This compound is utilized in various research domains:

Medicinal Chemistry

The compound serves as a lead structure for developing new drugs targeting microbial infections and inflammatory diseases. Its unique pyrazole framework allows for modifications that can enhance its biological activity and selectivity.

Pharmacology

Interaction studies are crucial for understanding the binding affinity of this compound to specific targets in biological systems. These studies help elucidate its mechanism of action and assess its therapeutic potential .

Structure-Activity Relationship Studies

Research focusing on the SAR of this compound aims to identify how variations in its structure affect biological activity. This knowledge is vital for optimizing drug candidates .

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
N-[(3-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochlorideSimilar pyrazole structure but different substitution patternDifferent pharmacological profile due to substitution
2-(4-chlorophenyl)-N,N-dimethylpyrazol-3-amineContains a chlorophenyl group instead of methoxyphenylExhibits different reactivity and biological activity
N-(4-fluorophenyl)-N,N-dimethylpyrazol-3-amineFluorinated phenyl groupPotentially enhanced bioactivity due to fluorine substitution

Case Studies

Recent studies have highlighted the potential of this compound in various applications:

  • Antimicrobial Activity : A study demonstrated that the compound effectively inhibited the growth of several bacterial strains, suggesting its utility in developing new antibiotics.
  • Anti-inflammatory Research : In vitro experiments indicated that the compound could significantly reduce pro-inflammatory cytokine levels, supporting its use in treating inflammatory diseases .
  • Cytotoxicity Testing : The compound was tested against multiple cancer cell lines, showing promising results that warrant further investigation into its potential as an anticancer agent .

Biological Activity

N-[(3-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine; hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by its pyrazole backbone, which is known for conferring a range of biological properties. The presence of the methoxyphenyl group enhances its lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of pyrazole derivatives, including N-[(3-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine; hydrochloride.

Key Findings:

  • In Vitro Antimicrobial Evaluation : The compound exhibited significant activity against various pathogens. In particular, it showed an IC50 of 31.64 μM against DNA gyrase, indicating potential as an antibacterial agent .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for related pyrazole derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, demonstrating strong bactericidal properties .

Antifungal Activity

The antifungal efficacy of pyrazole compounds has also been documented extensively.

Research Insights:

  • A study on β-keto-enol pyrazolic compounds indicated that many derivatives exhibited antifungal activity comparable to standard fungicides like benomyl .
  • The compound's structural analogs were tested against several fungi, showing varying degrees of effectiveness, particularly against Candida species and phytopathogenic fungi .

Anticancer Properties

Recent research has focused on the anticancer potential of pyrazole derivatives.

Cytotoxicity Studies:

  • Compounds similar to N-[(3-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine have shown promising results in inhibiting cancer cell lines such as HeLa and A549. For instance, one derivative demonstrated an IC50 value of 49.85 μM in inducing apoptosis in cancer cells .
  • Another study reported significant cytotoxic effects against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL, respectively .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • DNA Gyrase Inhibition : The inhibition of DNA gyrase is crucial for its antibacterial activity.
  • Biofilm Disruption : The ability to inhibit biofilm formation further enhances its antimicrobial efficacy.
  • Cell Cycle Arrest : In cancer cells, the compound may induce cell cycle arrest leading to apoptosis.

Data Summary Table

Biological ActivityTarget Organism/Cell LineIC50 Value (μM)Reference
DNA Gyrase InhibitionBacterial pathogens31.64
Antifungal ActivityCandida spp.Varies
CytotoxicityHeLa49.85
CytotoxicityHep-23.25

Q & A

Q. What are the standard synthetic routes for N-[(3-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine hydrochloride, and what key reaction conditions influence yield and purity?

The compound is synthesized via alkylation of 2,5-dimethylpyrazol-3-amine with 3-methoxybenzyl chloride under basic conditions (e.g., potassium tert-butoxide in THF). Cyclization steps using phosphoryl chloride (POCl₃) at elevated temperatures (120°C) are critical for forming the pyrazole core. Key factors include stoichiometric ratios of reagents, reaction time (8–12 hours), and inert atmosphere to prevent oxidation. Post-synthesis, the hydrochloride salt is precipitated using HCl gas or concentrated hydrochloric acid. Yield optimization requires careful control of temperature and solvent polarity .

Q. How is the compound characterized to confirm its structural integrity and purity in academic research?

Structural confirmation relies on 1H/13C NMR to verify substituent positions and integration ratios. Mass spectrometry (ESI-TOF) confirms molecular weight (e.g., m/z 255.75 for the free base). Elemental analysis validates composition (C, H, N, Cl). Purity is assessed via HPLC with UV detection (λ = 254 nm), using a phenyl-modified stationary phase for resolving polar impurities. For batch consistency, differential scanning calorimetry (DSC) ensures crystalline homogeneity .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in biological activity data arising from different synthetic batches?

Contradictions often stem from undetected impurities (e.g., alkylation byproducts or residual solvents). Implement HPLC-MS for impurity profiling, focusing on peaks with retention times diverging from the main product. Validate biological assays using a reference standard (e.g., USP-grade tramadol hydrochloride protocols). Cross-correlate activity with docking studies to identify structural motifs critical for target binding (e.g., pyrazole-metal ion interactions). Reproducibility requires strict adherence to synthetic protocols and exclusion of hygroscopic solvents .

Q. How can computational methods predict the interaction of this compound with target enzymes, and what validation steps are necessary?

Molecular docking (AutoDock Vina or Schrödinger Suite) models binding poses in enzyme active sites (e.g., cytochrome P450 or kinases). Parameterize force fields using partial charges derived from DFT calculations. Validate predictions with surface plasmon resonance (SPR) for binding affinity (KD) and in vitro enzyme inhibition assays (IC50). Discrepancies between computational and experimental data may indicate protonation state variations (critical for the hydrochloride salt’s solubility) or conformational flexibility .

Q. What are the critical considerations for designing stability studies of this hydrochloride salt under varying storage conditions?

Conduct accelerated stability testing at 40°C/75% RH over 6 months. Monitor degradation via HPLC-UV for hydrolytic byproducts (e.g., free base formation). Thermal stability is assessed via TGA/DSC to identify melting points and decomposition thresholds. For long-term storage, use desiccators with silica gel and amber glass vials to prevent photodegradation. Stability-indicating methods must resolve degradation products with ≤0.1% detection limits .

Q. How can reaction conditions be optimized for greener synthesis without compromising yield?

Replace THF with cyclopentyl methyl ether (CPME) for lower toxicity and higher boiling points. Microwave-assisted synthesis (e.g., 150 W, 100°C) reduces reaction time from hours to minutes while maintaining >85% yield. Catalytic systems like biodegradable ionic liquids (e.g., choline chloride/urea) enhance regioselectivity during alkylation. Solvent-free mechanochemical grinding is also viable for small-scale synthesis .

Methodological Notes

  • Synthetic Optimization : Use DoE (Design of Experiments) to map temperature/pH interactions.
  • Analytical Validation : Include system suitability tests (USP <621>) for HPLC methods.
  • Data Reconciliation : Apply multivariate analysis (PCA) to correlate impurity profiles with bioactivity outliers.

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